5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde
Description
5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative characterized by a difluoromethyl (-CF$2$H) group at position 5, a methyl (-CH$3$) group at position 1, and a formyl (-CHO) group at position 4 of the pyrazole ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing and lipophilic properties imparted by the difluoromethyl group, which can enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
5-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2-3,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRQCNPBIJQWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695658 | |
| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-70-3 | |
| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the reaction of pyrazole derivatives with difluorocarbene precursors under controlled conditions. For instance, the difluoromethylation of pyrazole can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to specific sites on the pyrazole ring. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a difluoromethyl group, a methyl group, and an aldehyde functional group. These structural components contribute to its unique reactivity and potential interactions with biological targets.
Scientific Research Applications
1. Synthetic Chemistry:
5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The difluoromethyl group enhances the compound's reactivity, allowing for diverse chemical transformations.
2. Biological Activity:
Research indicates that this compound exhibits promising biological activities. Its interactions with various enzymes and proteins are under investigation, particularly for potential therapeutic effects.
3. Medicinal Chemistry:
The compound has been explored for its potential anti-inflammatory and antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit certain pathogens, making it a candidate for drug development.
Antifungal Activity
A study focused on the antifungal properties of derivatives of this compound demonstrated significant efficacy against phytopathogenic fungi. The results indicated that some derivatives had antifungal activity comparable to established fungicides like boscalid, suggesting potential applications in agriculture for crop protection.
Synthesis of Derivatives
Research has detailed methods for synthesizing various derivatives of this compound. These derivatives were evaluated for their biological activities, revealing a range of effects against different biological targets. For example, a series of pyrazole derivatives were synthesized and tested for their antimicrobial properties, with some showing enhanced activity due to structural modifications involving the difluoromethyl group .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Position and Electronic Effects: The difluoromethyl group at position 5 in the target compound contrasts with chloro (e.g., 5-chloro derivatives) or phenoxy substituents in analogs. Trifluoromethyl (-CF$3$) groups (e.g., in ) offer stronger electron-withdrawing effects than -CF$2$H, which may improve resistance to oxidative metabolism but increase steric hindrance .
Synthetic Accessibility: Chloro-substituted pyrazole carbaldehydes (e.g., 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde) achieve higher yields (71–80%) compared to phenoxy or thioether derivatives, likely due to the stability of halogenated intermediates .
Biological and Pharmacological Relevance: Phenoxy-substituted pyrazoles (e.g., –12) demonstrate antimicrobial and anti-inflammatory activities, attributed to the aromatic ether moiety’s ability to engage in hydrogen bonding or π-π stacking . Trifluoromethylated derivatives () are prioritized in agrochemicals for their enhanced lipophilicity and durability in biological systems .
Crystallographic and Computational Analysis: Structural studies of analogs (e.g., 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde) utilize programs like SHELXL for refinement and Mercury for crystal packing visualization, highlighting planar pyrazole rings and weak intermolecular interactions (e.g., C–H···π) that stabilize crystal lattices .
Biological Activity
5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique difluoromethyl group and an aldehyde functional group, which contribute to its reactivity and interactions with biological targets. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Formula: C6H6F2N2O
- Molecular Weight: 174.12 g/mol
The structural characteristics of this compound allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, thereby forming diverse derivatives that may exhibit enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity: The difluoromethyl group enhances binding affinity to certain enzymes or receptors, potentially modulating their activity.
- Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or activation of enzymatic functions.
Biological Activities
Research has indicated that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antitumor Activity:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
Case Studies and Research Findings
Several studies have highlighted the potential of this compound and similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
